REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH2:11]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C(N(CC)CC)C>C(Cl)Cl>[CH2:11]([O:18][CH2:19][CH2:20][CH2:21][CH:22]=[O:23])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
75.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)OCCCCO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
292 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
was again cooled to −75° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Ice was added
|
Type
|
CUSTOM
|
Details
|
the product was partitioned between water and methylene dichloride
|
Type
|
CUSTOM
|
Details
|
The solvent was removed with a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in petroleum ether (500 mL)
|
Type
|
WASH
|
Details
|
the solution was rinsed in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)OCCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |